molecular formula C11H17NO2 B2796461 methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate CAS No. 476335-37-2

methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate

Cat. No.: B2796461
CAS No.: 476335-37-2
M. Wt: 195.262
InChI Key: MZNZQYIWCYSXPB-SECBINFHSA-N
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Description

Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is a chiral ester featuring a pyrrole substituent at the 2-position of a 3,3-dimethylbutanoate backbone. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting enzymes or receptors requiring stereoselective interactions.

Properties

IUPAC Name

methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)9(10(13)14-4)12-7-5-6-8-12/h5-9H,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZQYIWCYSXPB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate and its derivatives have been studied for their biological activities, particularly in the development of new antimicrobial agents.

Case Study: Antimicrobial Activity

  • Methodology : Synthesis of benzohydrazide derivatives containing the pyrrol-1-yl moiety followed by in vitro testing.
  • Results : Some derivatives exhibited strong antibacterial and antitubercular activities against key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. Molecular docking studies confirmed effective binding interactions at active sites, suggesting therapeutic potential .

Organic Chemistry Applications

The compound is integral to the research on metal-organic frameworks (MOFs), which are utilized for gas storage, separation, catalysis, and sensing applications.

Case Study: Metal-Organic Frameworks

  • Methodology : Analysis of chemical structures of MOFs incorporating pyrrol-1-yl moieties.
  • Results : Stable MOFs demonstrated low density and high catalytic activity, making them suitable for practical applications in catalysis and gas separation .

Environmental Science Applications

The compound has been investigated for its role in developing bimetallic catalysts that are crucial for energy production and environmental remediation.

Case Study: Bimetallic Catalysts

  • Methodology : Development of nickel-based bimetallic catalysts with pyrrol-1-yl moieties.
  • Results : These catalysts showed promising results in catalytic reactions such as reforming and electrocatalysis, highlighting their potential in energy-related applications .

Nanotechnology Applications

This compound derivatives are explored for pollution sensing and degradation, particularly in agricultural contexts.

Case Study: Molecularly Imprinted Polymers

  • Methodology : Creation of molecularly imprinted polymers (MIPs) to selectively bind target molecules.
  • Results : MIPs demonstrated potential in forensic applications for detecting various compounds, providing alternatives to traditional detection methods .

Comparative Analysis of Pyrrole Derivatives

The following table compares this compound with other related compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(1H-pyrrol-2-yl)butanoateDifferent position of pyrrole attachmentExhibits different reactivity patterns
Methyl 2,5-dimethylpyrroleLacks ester functionalityMore stable due to lack of steric hindrance
Methyl 3-(1H-pyrrol-1-yl)propanoateSimilar ester group but different alkyl chainPotentially different biological activities
Methyl 4-(dimethylamino)pyrroleContains a dimethylamino groupEnhanced solubility and potential for drug delivery

Mechanism of Action

The mechanism of action of methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Key Difference: Replaces the pyrrole group with a trifluoroethylamino substituent.
  • This contrasts with the electron-rich pyrrole in the target compound, which may participate in π-π stacking or hydrogen bonding .
  • Synthesis: Synthesized via trifluoromethanesulfonic acid-mediated coupling of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate. Purification employs C18 reverse-phase chromatography .
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
  • Key Difference: Contains a methylamino group instead of pyrrole, with a hydrochloride salt.
  • Impact: The protonated amino group increases water solubility, whereas the pyrrole in the target compound likely reduces hydrophilicity. The hydrochloride salt also enhances stability during storage .
  • Synthesis: Derived from hydrogenolysis of a benzyl-ethyl precursor using palladium hydroxide-carbon under hydrogen, followed by HCl treatment .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Key Difference: Cyclobutane ring replaces the 3,3-dimethylbutanoate backbone.
  • Impact: The strained cyclobutane ring may confer unique conformational rigidity, affecting binding to biological targets. This contrasts with the flexible dimethylbutanoate in the target compound .

Physicochemical Properties

Table 1: Molecular Weight and Chromatographic Data
Compound Molecular Formula Molecular Weight (g/mol) HPLC Retention Time (min) LCMS (m/z [M+H]+)
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate* C₁₁H₁₇NO₂ 195.26 Not reported Not reported
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₅F₃NO₂ 242.22 Not reported Not reported
(3S)-3-Tert-butyl-N-[...]-carboxamide (Example 237) C₂₈H₂₇ClF₃N₅O₄ 731.99 1.76 732
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Not reported Not reported

*Calculated data for the target compound.

Key Observations:
  • The trifluoroethylamino analog’s higher molecular weight (242.22 vs. 195.26) reflects the trifluoromethyl group’s contribution .
Key Observations:
  • Hydrogenation (used in ) is unsuitable for pyrrole-containing compounds due to possible ring hydrogenation .

Stability and Functional Group Reactivity

  • Pyrrole vs. Trifluoroethylamino: The pyrrole’s aromatic system offers stability against nucleophilic attack but may oxidize under harsh conditions. The trifluoroethylamino group’s C-F bonds resist metabolic degradation, enhancing pharmacokinetics .
  • Salt Forms : The hydrochloride salt in improves crystallinity and shelf life, whereas the target compound’s neutral form may require stabilization via formulation .

Biological Activity

Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and antitumoral activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl and dimethyl groups at specific positions contributes to the compound's unique properties. The molecular formula can be represented as follows:

C10H15NO2\text{C}_{10}\text{H}_{15}\text{N}\text{O}_2

Antimicrobial Activity

Research has indicated that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole-ligated compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) values for similar pyrrole derivatives have been reported as low as 2 μg/mL against resistant strains like Acinetobacter baumannii .
  • The structure-activity relationship (SAR) analysis suggests that branched alkyl groups enhance antibacterial activity, indicating that methyl substitutions may also play a role in efficacy .

Antitumoral Activity

This compound has shown promise in antitumoral applications. A study utilizing the MTT assay demonstrated that certain derivatives of pyrrole exhibited growth inhibition against tumor cell lines .

CompoundCell LineMIC (μg/mL)
Pyrrole derivative 1Staphylococcus epidermidis1000
Pyrrole derivative 2Tumor cell lineVariable

These findings suggest potential pathways for further development in cancer therapeutics.

Study on Antimicrobial Effects

In a comparative study, various pyrrole derivatives were synthesized and tested for their antibacterial properties. The results highlighted that modifications to the pyrrole structure significantly influenced antimicrobial efficacy. For example, the introduction of electron-withdrawing groups on the phenyl ring improved activity against both Gram-positive and Gram-negative bacteria .

Antitumor Efficacy in Cell Lines

Another critical investigation focused on the antitumor effects of this compound derivatives on human cancer cell lines. The study found that these compounds could inhibit cell proliferation effectively, with varying degrees of potency depending on the specific structural modifications made to the pyrrole ring .

Q & A

Basic: What are the established synthetic routes for methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate?

Answer:
The synthesis typically involves multi-step organic reactions. Key methodologies include:

  • Condensation reactions : Reacting a pyrrole derivative (e.g., 1H-pyrrol-1-yl) with a methyl ester precursor under reflux in xylene using chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and purification via recrystallization from methanol .
  • Stereoselective coupling : Employing coupling agents like DCC or EDC in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to retain the (2S) configuration .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .

Basic: How is the stereochemical integrity of the 2S configuration confirmed?

Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times compared to standards .
  • Optical rotation : Measured using a polarimeter; values are cross-referenced with literature data for (2S) derivatives .
  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Advanced: How can reaction conditions be optimized to maximize enantiomeric excess (ee)?

Answer:

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity .
  • Solvent effects : Evaluate polar solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and ee .
  • Temperature gradients : Lower temperatures (e.g., 0°C) may reduce racemization, improving ee by 10–15% .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and assay protocols (e.g., IC50 measurements) to minimize variability .
  • Metabolic profiling : Use LC-MS to identify degradation products that might influence activity discrepancies .
  • Structural analogs : Compare activity of the target compound with its 2R enantiomer to isolate stereochemical effects .

Basic: What spectroscopic methods are essential for structural characterization?

Answer:

  • NMR spectroscopy :
    • 1H NMR : Identifies pyrrole protons (δ 6.5–7.0 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .
    • 13C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons (δ 35–40 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments consistent with the ester and pyrrole moieties .
  • IR spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and N-H pyrrole vibrations (~3400 cm⁻¹) .

Advanced: How to design experiments evaluating metabolic stability in vitro?

Answer:

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent substrates to assess drug-drug interaction risks .
  • Half-life calculation : Use nonlinear regression to derive t1/2 from concentration-time profiles .

Basic: What purification techniques are effective for this compound?

Answer:

  • Recrystallization : From methanol or ethanol to remove hydrophilic impurities; yields >90% purity .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves stereoisomers .
  • Distillation : For volatile byproducts, use reduced-pressure distillation below 50°C .

Advanced: Which computational approaches predict target binding interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses in active sites (e.g., kinase domains) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .
  • QSAR modeling : Corporate steric/electronic descriptors (e.g., logP, molar refractivity) to predict bioactivity .

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